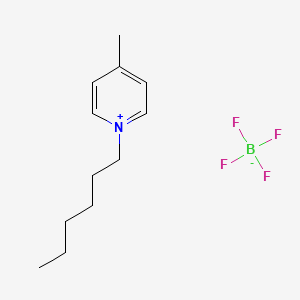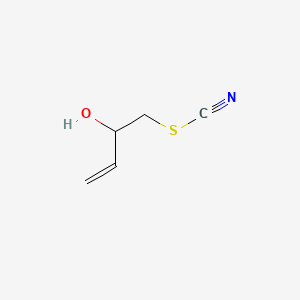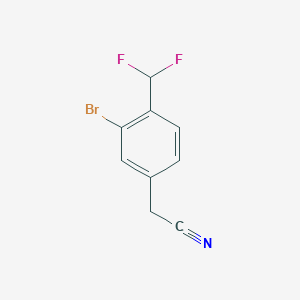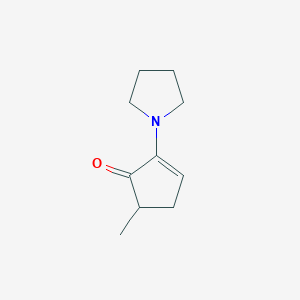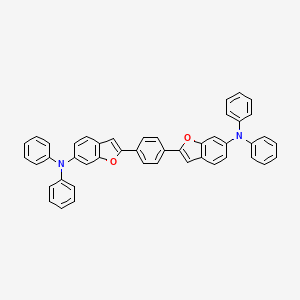
2,2'-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis(N,N-diphenylbenzofuran-6-amine) is an organic compound characterized by its complex structure, which includes a phenylene core flanked by diphenylbenzofuran-6-amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine) typically involves multi-step organic reactions. One common method includes the coupling of 1,4-dibromobenzene with N,N-diphenylbenzofuran-6-amine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, would be crucial to maximize efficiency and minimize costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Phenylene)bis(N,N-diphenylbenzofuran-6-amine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electroluminescent properties.
Wirkmechanismus
The mechanism of action of 2,2’-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine) involves its interaction with specific molecular targets, such as proteins or nucleic acids, depending on its application. In the context of OLEDs, the compound functions by facilitating the transfer of electrons and holes, leading to the emission of light. The molecular pathways involved include the formation of excitons and their subsequent recombination to release energy in the form of photons.
Vergleich Mit ähnlichen Verbindungen
- 2,2’-(1,4-Phenylene)bis(N,N-diphenylbenzofuran-6-amine)
- 2,2’-(1,4-Phenylene)bis(N,N-diphenylbenzofuran-6-amine)
- 2,2’-(1,4-Phenylene)bis(N,N-diphenylbenzofuran-6-amine)
Comparison: Compared to other similar compounds, 2,2’-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine) is unique due to its specific structural arrangement, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics, where precise control over electronic properties is essential.
Eigenschaften
CAS-Nummer |
522634-64-6 |
|---|---|
Molekularformel |
C46H32N2O2 |
Molekulargewicht |
644.8 g/mol |
IUPAC-Name |
N,N-diphenyl-2-[4-[6-(N-phenylanilino)-1-benzofuran-2-yl]phenyl]-1-benzofuran-6-amine |
InChI |
InChI=1S/C46H32N2O2/c1-5-13-37(14-6-1)47(38-15-7-2-8-16-38)41-27-25-35-29-43(49-45(35)31-41)33-21-23-34(24-22-33)44-30-36-26-28-42(32-46(36)50-44)48(39-17-9-3-10-18-39)40-19-11-4-12-20-40/h1-32H |
InChI-Schlüssel |
DULBAKLUKNGXTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(O4)C5=CC=C(C=C5)C6=CC7=C(O6)C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


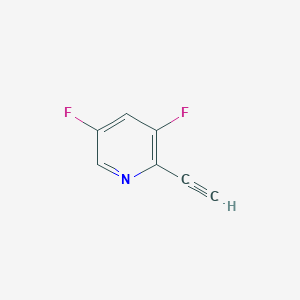
![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)

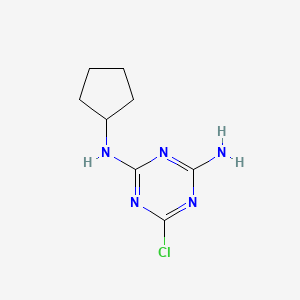
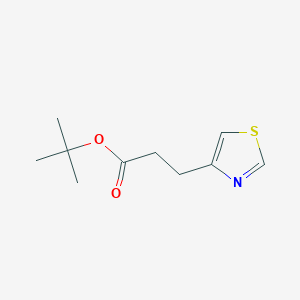
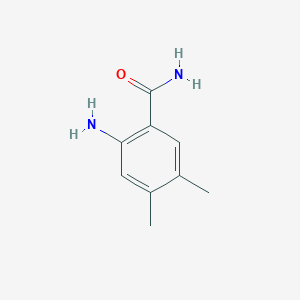
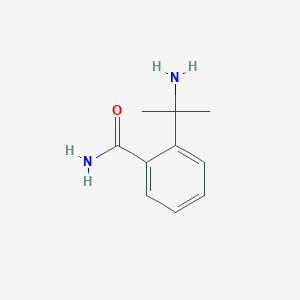

![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
